calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate
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Overview
Description
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate is a complex organic compound with the molecular formula C40H26CaN4O8S2 and a molecular weight of 794.86 . This compound is characterized by its diazenyl functional group, which is known for its vibrant color properties, making it useful in various dye applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate typically involves the diazotization of 2-hydroxynaphthalene-1-amine followed by coupling with naphthalene-1,5-disulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate involves its ability to form stable complexes with metal ions. The diazenyl group can coordinate with metal ions, affecting their reactivity and stability. This property is exploited in various applications, including corrosion inhibition and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate (MDN)
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol (DDN)
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile (HDN)
Uniqueness
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate is unique due to its ability to form stable complexes with calcium ions, enhancing its applications in various fields. Its structural features, such as the presence of sulfonate groups, also contribute to its distinct properties compared to other diazenyl compounds .
Properties
CAS No. |
67990-37-8 |
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Molecular Formula |
C20H12CaN2O7S2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ca/c23-17-11-8-12-4-1-2-5-13(12)19(17)22-21-16-10-9-14-15(20(16)31(27,28)29)6-3-7-18(14)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
ROLPDLQXTOHSIJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
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